3-Nonyl-1H-1,2,4-triazol-5-amine
Description
5-Nonyl-1H-1,2,4-triazol-3-amine is a chemical compound belonging to the class of 1,2,4-triazoles. This compound is characterized by the presence of a nonyl group attached to the triazole ring, which imparts unique chemical and physical properties. The triazole ring is known for its stability and versatility, making it a valuable scaffold in various chemical and pharmaceutical applications.
Properties
IUPAC Name |
5-nonyl-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4/c1-2-3-4-5-6-7-8-9-10-13-11(12)15-14-10/h2-9H2,1H3,(H3,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOHZMMRYYDGAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=NC(=NN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nonyl-1H-1,2,4-triazol-5-amine typically involves the reaction of nonylamine with 3-amino-1,2,4-triazole under specific conditions. One common method includes the use of microwave irradiation to facilitate the reaction, which significantly reduces the reaction time and improves yield . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high efficiency. The use of automated systems and advanced monitoring techniques further enhances the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Nonyl-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The nonyl group or the amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nonyl-triazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5-Nonyl-1H-1,2,4-triazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-Nonyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with target molecules, modulating their activity. The nonyl group may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazole: A simpler triazole derivative with similar chemical properties but lacking the nonyl group.
5-Nitro-1,2,4-triazole-3-one: Another triazole derivative with different functional groups, used in energetic materials.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: A complex triazole derivative with high thermal stability and energetic properties.
Uniqueness
5-Nonyl-1H-1,2,4-triazol-3-amine is unique due to the presence of the nonyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Biological Activity
3-Nonyl-1H-1,2,4-triazol-5-amine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by data tables and case studies.
The synthesis of this compound typically involves the reaction of nonylamine with 3-amino-1,2,4-triazole. This process can be enhanced using microwave irradiation to improve yield and reduce reaction time. The compound is characterized by its nonyl group, which influences its solubility and biological interactions.
This compound acts primarily by inhibiting specific enzymes involved in fungal sterol biosynthesis, notably lanosterol 14α-demethylase (CYP51), a target for many antifungal agents. The interaction occurs through the formation of a carbon-nitrogen bond between the amino group and carbonyl carbon, facilitated by proton transfer from nitrogen to oxygen.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study evaluating various triazole derivatives found that compounds with similar structures demonstrated potent antibacterial effects against a range of pathogens including E. coli, S. aureus, and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | <10 µg/mL |
| Similar Triazole Derivative | S. aureus | <5 µg/mL |
| Similar Triazole Derivative | Pseudomonas aeruginosa | <15 µg/mL |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. A study synthesized various triazole derivatives and tested them against several cancer cell lines using the XTT assay. The results indicated that compounds containing the triazole core exhibited significant cytotoxicity against cancer cells, suggesting potential for development as anticancer agents .
Case Study: Anticancer Screening
In a specific case study involving derivatives of 3-amino-1,2,4-triazole:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
